Journal Name:ACS Central Science
Journal ISSN:2374-7943
IF:18.728
Journal Website:https://pubs.acs.org/journal/acscii?gclid=EAIaIQobChMI7uD7l4eC5AIViAOGCh3vFQYiEAAYASAAEgKrcfD_BwE
Year of Origin:0
Publisher:American Chemical Society (ACS)
Number of Articles Per Year:173
Publishing Cycle:
OA or Not:Yes
ACS Central Science ( IF 18.728 ) Pub Date: 2022-12-20 , DOI:
10.1134/s0036023622601271
AbstractReaction of cerium(IV) orthophosphate–hydrogen orthophosphate Ce(PO4)(HPO4)0.5(H2O)0.5 with aqueous solution of sodium hydroxide has been analyzed. It has been shown that the keeping of compound Ce(PO4)(HPO4)0.5(H2O)0.5 in strongly alkaline solution at ambient temperature for 3 days leads to complete degradation of its structure to form X-ray amorphous phase with monazite admixture. According to IR spectroscopy, the reaction of Ce(PO4)(HPO4)0.5(H2O)0.5 with NaOH over first day leads to deprotonation of hydrogen phosphate group and formation of Ce–O–Ce bonds. In alkaline medium, Ce(PO4)(HPO4)0.5(H2O)0.5 phase shows no cation-exchange properties toward sodium ions. Thermal treatment of the products of alkaline hydrolysis of cerium(IV) orthophosphate–hydrogen orthophosphate allows preparation of composite material consisted of well crystallized CeO2 and CePO4 particles, the content of CeO2 in the resultant material may vary from 55 to 92 mol % depending on synthesis conditions.
ACS Central Science ( IF 18.728 ) Pub Date: 2022-10-25 , DOI:
10.1134/s0036023622600988
AbstractThe standard enthalpies of formation of compounds Bi1.2Gd0.8O3 and Bi12.5Nd1.5CoO22.3 were determined by solution calorimetry: ΔfH0(Bi1.2Gd0.8O3, s, 298.15 K) = –849.7 ± 4.9 kJ/mol, and ΔfH0(Bi12.5Nd1.5CoO22.3, s, 298.15 K) = –5115.5 ± 15.4 kJ/mol. The lattice enthalpies of those compounds were calculated using the Born–Haber cycle. The Bi12.5Nd1.5CoO22.3 heat capacity was measured by differential scanning calorimetry (DSC) in the temperature range 350−1000 K. This compound was shown to experience two phase transitions at temperatures above 720 K. Accordingly, it has a potential for use in the range 350–720 K.
ACS Central Science ( IF 18.728 ) Pub Date: 2022-11-01 , DOI:
10.1134/s0036023622601970
AbstractThe first principles calculations of single-wall and double-walled nanotubes have been performed. The nanotubes have been formed by rolling up binary MX and mixed (Janus) M2XY (M = Ga, In; X, Y= S, Te, X ≠ Y) monolayers. The structure and stability of nanotubes with two types of chirality and different diameters have been investigated. The modeling of double-walled nanotubes based on post-transition metal chalcogenides has been performed for the first time. The nanotubes stability has been analyzed with respect to the monolayers and with respect to the stable phases of bulk crystals. The role of binding energy to increase the stability of Janus double-walled nanotubes in comparison with that of binary double-walled nanotubes is discussed.
ACS Central Science ( IF 18.728 ) Pub Date: 2023-07-19 , DOI:
10.1134/s0036023623600740
AbstractA novel binuclear salen-Zn(II) complex has been prepared and structurally investigated by single-crystal X-ray crystallography, which reveals a distorted tetragonal pyramidal environment around one zinc atom and distorted tetrahedral geometry surrounding the second zinc atom. In order to further understand the structural aspects of the complex, additional research into its structure has been conducted using theoretical methods, such as DFT and TD-DFT. Furthermore, Hirschfeld surface analysis has been used to obtain quantitative descriptions of intermolecular interactions in molecules. A comparative molecular docking investigation for the title binuclear Zn(II) complex has been explored against the SARS-CoV-2 S-Delta (PDB ID: 7V8B) and the SARS-CoV-2 Omicron (PDB ID: 7T9K) variants, and the results indicated that the Omicron variation had higher energy for stabilization.
ACS Central Science ( IF 18.728 ) Pub Date: 2023-06-19 , DOI:
10.1134/s0036023623600107
AbstractThe removal and detection of iodoquinol (IQ) as an emerging environmental contaminant and a medicine are of great importance. In this respect, the performance of pristine and Al-doped boron nitride nanocages (B12N12 and AlB11N12) as a sensing material and an adsorbent for iodoquinol was investigated by infrared-red (IR), frontier molecular orbital (FMO), and natural bond orbital (NBO) computations. The calculated adsorption energies, Gibbs free energy changes, enthalpy changes, and thermodynamic constants showed that IQ interaction with B12N12 was experimentally impossible, endothermic, and non-spontaneous, but the IQ adsorption process on the surface of doped adsorbent was experimentally feasible, exothermic, and spontaneous. The NBO results indicated that IQ interaction with AlB11N12 was chemisorption. Moreover, findings on the effect of the temperature indicated that the adsorption process was more favorable at higher temperatures in the case of B12N12, but the interactions were stronger at lower temperatures in the case of AlB11N12. The computed DOS spectrums showed that when IQ was adsorbed on the surface of AlB11N12, the bandgap declined by –63.738% from 12.520 to 4.540 eV. Hence, this nanostructure is a suitable sensing material for the development of novel electrochemical sensors for the determination of IQ. The bandgap of B12N12 did not experience significant variations, which showed the incapability of this nanostructure for the electrochemical detection of IQ.
ACS Central Science ( IF 18.728 ) Pub Date: 2022-10-25 , DOI:
10.1134/s0036023622600897
AbstractA new iron polyoxometalate complex, (Bu4N)4.3K0.7[PW11O39FeIIIN3]⋅2.5H2O (1), has been synthesized in 50% yield by the reaction of K7[PW11O39]⋅14H2O, Fe(NO3)3 ⋅ 9H2O, and NaN3 with subsequent addition of Bu4NBr. The compound has been characterized by elemental analysis, mass spectrometry, and vibrational spectroscopy. The unit cell parameters of 1 have been determined by single-crystal X-ray diffraction: cubic crystal system, space group I\(\bar {1}\)3m, a = 17.82(1) Å, which is typical of salts of Keggin anions with strongly disordered Bu4N+ cations.
ACS Central Science ( IF 18.728 ) Pub Date: 2023-06-19 , DOI:
10.1134/s003602362360003x
AbstractThe interactions between B12N12 and inorganic aromatic molecules (B3N3H6, B3P3H6, B3O3H3, B3S3H3) have been investigated at the M06-2X/6-311G(d,p) level of theory. Two possible modes of the interaction between B12N12 nano-cluster and inorganic aromatic molecules have been considered. II-Structures of B12N12···B3N3H6, B12N12···B3O3H3 and B12N12···B3S3H3 molecules are more stable compared to I-structure of these molecules. At the same time, I-B12N12···B3P3H6 structure was more stable than II‑B12N12···B3P3H6 structure. Dipole moment values and polarizability parameters of these molecules have been estimated. In addition, frontier orbital energy, HOMO–LUMO chemical potential, electrophilicity, gap and hardness values have been calculated. Charge transfer between fragments has been illustrated with electrophilicity-based charge transfer (ECT). The interactions between nano-cluster and aromatic molecules have been examined through energy decomposition analysis (EDA) and extended transition state-natural orbitals for chemical valence analysis (ETS-NOCV). EDA consequences have specified the more vital interaction of inorganic aromatic molecules with nano-cage in I-structure than in II-structure. Laplacian bond order (LBO) of B–B, X–N, B–N, and X–B bonds have been computed.
ACS Central Science ( IF 18.728 ) Pub Date: 2022-10-25 , DOI:
10.1134/s0036023622601222
AbstractAs part of the study, we have developed a method for obtaining a single-layer Ti2CTx MXene by the interaction of Ti2AlC with a mixture of hydrochloric acid and sodium fluoride followed by delamination using a tetramethylammonium hydroxide solution and ultrasonic exposure. The obtained stable aqueous dispersion of Ti2CTx has been applied by microplotter printing onto a specialized sensor chip, which has been dried at a temperature of 150°C under reduced pressure. The coating has been studied using modern physicochemical methods of analysis. According to the data of X-ray spectral elemental microanalysis, the ratio n(Ti) : n(F + Cl) = 2 : (0.82–0.85), n(F) : n(Cl) ≈ 6 : 4; aluminum impurity does not exceed 1.5–2.0%. Data have been obtained on the local electrophysical properties of the Ti2CTx coating: on the value of the electron work function from the surface of the material, the distribution of charge carriers, and the capacitance gradient of the “probe tip–sample microregion” capacitor. For the first time, at an operating temperature of 30°C, extremely high chemoresistive responses of the Ti2CTx receptor layer to the content of 1 and 5% oxygen in nitrogen have been determined, which amounted to 8.6 and >276, respectively.
ACS Central Science ( IF 18.728 ) Pub Date: 2023-01-09 , DOI:
10.1134/s0036023622601763
AbstractIn this work, the thermal behavior of NH4HF2/ZrO2 mixtures with different mass ratio of NH4HF2 to ZrO2 have been analyzed from room temperature to 600°C by simultaneous thermogravimetry and differential thermal analysis (TG-DTA) and the critical temperature during the fluorination process has been determined. Moreover, NH4HF2/ZrO2 mixture before and after each critical temperature has been directly thermal treated and analyzed. The results indicate that the reaction between ZrO2 and NH4HF2 to form (NH4)3ZrF7 starts at room temperature, sharply increases at 126.8°C with the melting of NH4HF2, and finishes around 150°C. With heating, the removal of the absorbed H2O and NH3, as well as the sublimation of NH4HF2, occur at 155.8, 190.2, and 218.2°C, respectively; then (NH4)3ZrF7 decomposes sequentially through a several-step by the formation of (NH4)2ZrF6 at 246.5°C, NH4ZrF5 at 316.4°C and finally β-ZrF4 at 331.7°C in N2 gas. At 380°C, the transformation from β-ZrF4 to α-ZrF4 occurs.
ACS Central Science ( IF 18.728 ) Pub Date: 2023-06-19 , DOI:
10.1134/s0036023622602872
AbstractTwo new coordination polymers [Zn(L)(Bpa)·H2O]n (I) and [Zn(L)(Bip)]n (II) (H2L is 4‑hydroxyisophthalic acid, Bpa is 1,2-bis(4-pyridyl)ethane, Bip is 3,5-bis(imidazole-1-yl)pyridine) have been prepared and characterized by element analysis, powder X-ray diffraction, and single-crystal X-ray diffraction (CCDC nos. 2073592 (I), 2073594 (II)). The single crystal X-ray diffraction studies reveal that compound I is a 1D chain structure, in which zinc(II) is four-coordinated with a tetrahedral geometry. Complex II is a 2D layer structure, in which zinc(II) is four-coordinated. Complexes I and II are further extended into three-dimensional supramolecular network via hydrogen bonds and π···π interactions. The solid-state luminescent properties of compounds I and II have been investigated.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
化学1区 | CHEMISTRY, MULTIDISCIPLINARY 化学综合2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
2.20 | 39 | Science Citation Index Expanded | Not |
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